Arg-B-ala hydrochloride
Description
Arg-B-ala hydrochloride (arginyl-β-alanine hydrochloride) is a dipeptide derivative featuring arginine linked to β-alanine via a peptide bond, with a hydrochloride salt formulation. It is primarily studied in biochemical contexts, particularly as a type 1 inhibitor of the N-end rule pathway, a ubiquitin-dependent proteolytic system. Research demonstrates its role in stabilizing regulatory proteins such as RGS4 and RGS16 by inhibiting their degradation, thereby modulating cellular signaling pathways . While its pharmacological applications remain under investigation, its structural and functional properties position it as a unique compound among hydrochlorides of bioactive molecules.
Properties
CAS No. |
98957-79-0 |
|---|---|
Molecular Formula |
C9H20ClN5O3 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19N5O3.ClH/c10-6(2-1-4-14-9(11)12)8(17)13-5-3-7(15)16;/h6H,1-5,10H2,(H,13,17)(H,15,16)(H4,11,12,14);1H/t6-;/m0./s1 |
InChI Key |
FIOGKBNTZVYASN-RGMNGODLSA-N |
SMILES |
C(CC(C(=O)NCCC(=O)O)N)CN=C(N)N.Cl |
Isomeric SMILES |
C(C[C@@H](C(=O)NCCC(=O)O)N)CN=C(N)N.Cl |
Canonical SMILES |
C(CC(C(=O)NCCC(=O)O)N)CN=C(N)N.Cl |
sequence |
RX |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Arg-B-ala hydrochloride belongs to the broader class of hydrochlorides, which are salts formed by combining organic bases with hydrochloric acid. Below is a structural and functional comparison with analogous hydrochlorides:
Functional and Mechanistic Differences
- Inhibition Efficiency : this compound exhibits superior efficacy in stabilizing RGS4 compared to Trp-Ala, as shown in degradation assays (Fig. 3A vs. Fig. 8A in ). The presence of arginine’s guanidinium group likely enhances binding affinity to target proteolytic enzymes.
- Solubility and Bioavailability : Unlike Tapentadol or Memantine hydrochlorides, which are designed for high oral bioavailability, Arg-B-ala’s solubility and pharmacokinetics are less characterized, limiting its therapeutic use to experimental settings.
- Target Specificity: While benzydamine and chlorphenoxamine hydrochlorides target inflammatory pathways or histamine receptors, Arg-B-ala’s mechanism is uniquely tied to post-translational protein regulation.
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